molecular formula C20H15ClN4OS B459600 3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-62-9

3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B459600
CAS No.: 625370-62-9
M. Wt: 394.9g/mol
InChI Key: NYFIAMZVHSIJLX-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the class of thieno[2,3-b]pyridines, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H15ClN4OS
  • CAS Number : [Insert CAS number if available]

Research indicates that thieno[2,3-b]pyridines exert their biological effects primarily through the inhibition of phosphoinositide phospholipase C (PI-PLC), which is crucial for various cellular processes. The compound has been shown to disrupt phospholipid metabolism, leading to significant alterations in cancer cell growth and survival mechanisms.

Key Mechanisms:

  • Inhibition of PI-PLC : This action is linked to changes in cell morphology and membrane integrity.
  • Metabolic Shift : The compound induces a shift from lipid metabolism to glucose metabolism in cancer cells, which may contribute to its anti-proliferative effects.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies focusing on its anti-cancer properties.

Anti-Proliferative Activity

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative activity against several cancer cell lines:

Cell Line IC50 (µM) Effectiveness
MDA-MB-231 (Breast)0.12High
HCT116 (Colorectal)0.13High
Other Cancer Cell LinesVariesModerate to High

The IC50 values indicate that the compound is effective at low concentrations, suggesting strong potential for therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives, including the target compound. Notable findings include:

  • Study on Structural Variants : A study synthesized a series of thieno[2,3-b]pyridine analogues and assessed their anti-cancer activities using a 3H thymidine incorporation assay. Compounds with modifications at specific positions demonstrated enhanced efficacy against MDA-MB-231 and HCT116 cell lines .
  • Mechanistic Insights : Investigations into the mechanism revealed that treatment with these compounds led to significant morphological changes in cancer cells, indicative of apoptosis or necrosis pathways being activated .
  • Comparative Analysis : Comparative studies showed that certain structural modifications could enhance the anti-proliferative effects significantly compared to earlier iterations of thieno[2,3-b]pyridine compounds .

Properties

IUPAC Name

3-amino-N-(5-chloro-2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-11-2-3-13(21)10-16(11)24-19(26)18-17(22)14-4-5-15(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFIAMZVHSIJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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